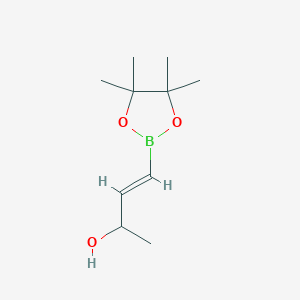

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol

Description

(E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol (CAS: 581802-26-8) is a chiral organoboron compound featuring a pinacol boronate ester group, an E-configured α,β-unsaturated double bond, and a secondary alcohol at the C2 position of the butenol chain. This compound is a versatile intermediate in organic synthesis, particularly in enantioselective allylboration reactions and Suzuki-Miyaura cross-couplings due to its stereochemical stability and reactivity . Its molecular formula is C₁₁H₂₁BO₃ (MW: 212.09 g/mol), and it is typically isolated as a colorless oil .

Properties

IUPAC Name |

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-8,12H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZSELHFLRJHW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol typically involves the hydroboration of alkenes. One common method includes the reaction of an alkyne with pinacolborane in the presence of a transition metal catalyst, such as palladium or copper . The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: It can be reduced to form boranes.

Substitution: The boron atom can be substituted with various nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halides (e.g., iodine) or amines (e.g., aniline) are employed under mild conditions.

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

(E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol has a wide range of applications in scientific research:

Biology: The compound is utilized in the development of boron-containing drugs and bioactive molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the creation of boron-based enzyme inhibitors.

Mechanism of Action

The mechanism of action of (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to act as a catalyst or inhibitor in biochemical pathways . This interaction is crucial in its role in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural and functional features of the target compound with its analogs:

Stereochemical and Functional Group Impact

- Hydroxyl Group: The secondary alcohol in the target compound enables hydrogen bonding, increasing polarity and solubility in protic solvents compared to non-hydroxylated analogs like 177949-92-7 . This group also allows for further derivatization (e.g., protection as silyl ethers) .

- E- vs. Z-Configuration : The E-configuration in the target compound enhances stability and reactivity in cross-couplings compared to Z-isomers (e.g., compound 16 in ), which are prone to isomerization under catalytic conditions.

- Steric Effects : Bulky substituents, as in compound 88 , reduce reaction rates in cross-couplings but improve enantioselectivity in asymmetric syntheses.

Stability and Handling

- Boronate esters are moisture-sensitive, but the hydroxyl group in the target compound may accelerate hydrolysis compared to analogs like 154820-99-2. Storage under inert atmosphere is recommended .

Biological Activity

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-ol is a boron-containing compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including antimicrobial, anticancer properties, and its mechanisms of action based on diverse research findings.

The molecular formula for this compound is , with a molecular weight of 198.07 g/mol. The compound features a dioxaborolane moiety that is significant for its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing boron. For instance, derivatives of boronic acids have been shown to exhibit activity against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis with MIC values ranging from 0.5 to 8 µg/mL .

Table 1: Antimicrobial Activity of Boron Compounds

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.5 | Mycobacterium tuberculosis |

| Compound B | 4 | Staphylococcus aureus |

| (E)-4-(4,4,5,5-tetramethyl...) | TBD | TBD |

Anticancer Properties

Research indicates that boron-containing compounds can inhibit cancer cell proliferation. For example, studies on related structures have shown significant inhibitory effects on breast cancer cell lines with IC50 values in the low micromolar range . The presence of the dioxaborolane group may enhance the selectivity and potency of these compounds against cancer cells compared to normal cells.

Case Study: Inhibition of Cancer Cell Growth

A study investigating the effects of similar boron compounds on cancer cell lines demonstrated:

- Cell Line : MDA-MB-231 (triple-negative breast cancer)

- IC50 : 0.126 µM

- Selectivity : 19-fold lesser effect on non-cancerous MCF10A cells

These findings suggest that (E)-4-(4,4,5,5-tetramethyl...) may also exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

The mechanisms by which (E)-4-(4,4,5,5-tetramethyl...) exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Key Enzymes : Boron compounds often interact with enzymes critical for cellular metabolism and proliferation.

- Disruption of Cell Signaling : These compounds may interfere with signaling pathways that regulate cell growth and survival.

- Formation of Reactive Species : The reactivity of boron may lead to the generation of species that can induce oxidative stress in target cells.

Safety and Toxicity

While many boron-containing compounds show promising biological activity, their safety profiles are crucial for therapeutic applications. Studies indicate some derivatives exhibit low toxicity at therapeutic doses; however, comprehensive toxicity assessments for (E)-4-(4,4,5,5-tetramethyl...) are necessary to determine safe usage levels in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.